molecular formula C25H39NO5 B1242804 Korormicin

Korormicin

Cat. No. B1242804
M. Wt: 433.6 g/mol
InChI Key: OXOAWIMFJLEQMT-MBGGJNPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Korormicin is a natural product found in Pseudoalteromonas with data available.

Scientific Research Applications

Discovery and Isolation

Korormicin was isolated from the marine bacterium, Pseudoalteromonas sp. F-420, and is known for its specific inhibitory activity against marine Gram-negative bacteria, with no effect on terrestrial microorganisms (Yoshikawa et al., 1997).

Antibacterial Mechanism

Korormicin targets a unique respiratory enzyme found only in prokaryotes, the Na+-pumping NADH:quinone oxidoreductase (Na+-NQR), making it a potent and specific inhibitor. This action is crucial for the survival of many Gram-negative human pathogens, including Vibrio cholerae and Pseudomonas aeruginosa. Korormicin binding to Na+-NQR results in the formation of reactive oxygen species, contributing to its bactericidal effect (Maynard et al., 2019).

Structural Analysis

The absolute configuration of korormicin was determined through a combination of methods, leading to successful total synthesis. This is pivotal for understanding its molecular interactions and potential modifications for enhanced efficacy (Uehara et al., 1999).

Resistance Mechanisms

Investigations into korormicin insensitivity revealed that a single point mutation in the NqrB subunit of the Na+-translocating NADH-quinone reductase in Vibrio alginolyticus can lead to significant resistance, highlighting the molecular specificity of korormicin's mode of action (Hayashi et al., 2002).

Derivatives and Modified Compounds

Research into korormicin derivatives isolated from the same bacterium showed variations in antibacterial activity, suggesting potential for developing new antibiotics or modifying korormicin for broader applications (Yoshikawa et al., 2003).

properties

Product Name

Korormicin

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

IUPAC Name

(4Z,6E)-N-(5-ethyl-5-methyl-2-oxofuran-3-yl)-3-hydroxy-8-(3-octyloxiran-2-yl)octa-4,6-dienamide

InChI

InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11-

InChI Key

OXOAWIMFJLEQMT-MBGGJNPXSA-N

Isomeric SMILES

CCCCCCCCC1C(O1)C/C=C/C=C\C(CC(=O)NC2=CC(OC2=O)(C)CC)O

Canonical SMILES

CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O

synonyms

korormicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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